molecular formula C9H12BrNS B13207497 N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine

Cat. No.: B13207497
M. Wt: 246.17 g/mol
InChI Key: IQHRVLLKFKDINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine (CAS 1872860-52-0) is a small molecule building block of interest in medicinal chemistry and drug discovery. Its structure, which features a bromothiophene moiety and a cyclobutanamine group, makes it a valuable intermediate for the synthesis of more complex compounds. The bromine atom on the thiophene ring is a reactive site that can undergo various cross-coupling reactions, such as Suzuki reactions, which are widely used to create biaryl systems for pharmaceutical candidates . The compound's molecular formula is C9H12BrNS, and it has a molecular weight of 246.17 . As a brominated heterocyclic amine, it serves as a critical precursor in the development of target-specific cyclic peptides and other potential therapeutics . This product is intended for research purposes as a chemical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

N-[(4-bromothiophen-3-yl)methyl]cyclobutanamine

InChI

InChI=1S/C9H12BrNS/c10-9-6-12-5-7(9)4-11-8-2-1-3-8/h5-6,8,11H,1-4H2

InChI Key

IQHRVLLKFKDINW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCC2=CSC=C2Br

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Bromothiophen-3-carboxaldehyde with Cyclobutanamine

Method Overview:

A multi-step process involving the formation of an imine intermediate between 4-bromothiophen-3-carboxaldehyde and cyclobutanamine, followed by reduction to yield the target compound.

Procedure:

  • Step 1: Condensation of 4-bromothiophen-3-carboxaldehyde with cyclobutanamine in the presence of an acid catalyst (e.g., acetic acid) in ethanol or methanol.
  • Step 2: Reduction of the imine using sodium cyanoborohydride or sodium borohydride.
  • Reaction Conditions:
    • Temperature: Ambient to 50°C.
    • Solvent: Ethanol or methanol.
    • Time: 4–8 hours for condensation, 2–4 hours for reduction.

Reaction Scheme:

$$
\text{Cyclobutanamine} + \text{4-bromothiophen-3-carboxaldehyde} \xrightarrow{\text{condensation}} \text{Imine} \xrightarrow{\text{reduction}} \text{N-[(4-bromothiophen-3-yl)methyl]cyclobutanamine}
$$

Advantages:

  • High selectivity.
  • Suitable for synthesizing derivatives with specific substitution patterns.

Limitations:

  • Requires aldehyde precursor synthesis.
  • Possible over-alkylation or side reactions.

Catalytic Cross-Coupling Approaches

Method Overview:

Modern synthetic strategies utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to attach the aromatic moiety to a cyclobutanamine scaffold.

Procedure:

  • Step 1: Prepare a suitable cyclobutanamine derivative bearing a halogen (e.g., bromide or iodide).
  • Step 2: Couple with 4-bromothiophen-3-yl boronic acid or equivalent under Pd catalysis.
  • Reaction Conditions:
    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
    • Base: Potassium carbonate or cesium carbonate.
    • Solvent: Toluene, dioxane, or DMF.
    • Temperature: 80–120°C.

Reaction Scheme:

$$
\text{Cyclobutanamine derivative} + \text{4-bromothiophen-3-yl boronic acid} \xrightarrow{\text{Pd catalysis}} \text{this compound}
$$

Advantages:

  • High regio- and chemoselectivity.
  • Suitable for complex molecule synthesis.

Limitations:

  • Requires pre-functionalization of starting materials.
  • Cost of catalysts.

Summary Data Table of Preparation Methods

Method Key Reagents Reaction Type Typical Yield Advantages Limitations
Nucleophilic substitution Cyclobutanamine + aromatic methyl halide SN2 70–90% Simple, direct Precursor synthesis needed
Reductive amination Aldehyde + amine + reducing agent Condensation + reduction 75–85% High selectivity Multi-step, aldehyde precursor
Aromatic functionalization + cyclization Bromination + substitution Multi-step 60–80% Flexible modifications Longer synthesis route
Cross-coupling (Pd catalysis) Halogenated cyclobutanamine + boronic acid Coupling 80–95% High regioselectivity Catalyst cost, requires pre-functionalization

Research Findings and Perspectives

Recent advances in synthetic organic chemistry emphasize the utility of transition-metal catalysis, especially palladium-catalyzed cross-coupling, in synthesizing complex aryl-alkyl amines like this compound. These methods offer high yields, regioselectivity, and functional group tolerance, making them preferable for medicinal chemistry applications.

Moreover, the choice of method depends heavily on the availability of starting materials, desired purity, and scale. For instance, direct nucleophilic substitution is suitable for small-scale synthesis, whereas cross-coupling methods are advantageous for large-scale production due to their robustness and high yields.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

Scientific Research Applications

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and cyclobutanamine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Aromatic Ring Systems
  • Thiophene vs. Benzene : Unlike phenyl-substituted analogs (e.g., N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine, CAS 1251209-10-5 ), the target compound’s thiophene ring introduces sulfur-mediated electronic effects. Thiophene’s lower aromaticity and higher electron density compared to benzene may enhance π-π stacking interactions in biological targets .
  • Substituent Effects: Bromine at the 4-position of thiophene (target) versus halogens on phenyl rings (e.g., 4-bromo-3-fluorophenyl in ) alters steric bulk and polarizability.
Cyclobutanamine Modifications
  • N-Methylation: N-Methylated analogs (e.g., N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine ) exhibit reduced basicity compared to non-methylated derivatives, which could influence receptor binding or metabolic stability.

Physicochemical Properties

Molecular Weight and Formula
Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target: N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine C₉H₁₁BrNS ~245.1 (estimated) Bromothiophene, cyclobutane
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine C₁₂H₁₅BrFN 288.2 Bromo/fluoro phenyl, N-methyl
N-(4-Morpholinobenzyl)cyclobutanamine (10d) C₁₅H₂₃N₂O₂ 247.2 Morpholine, phenyl
N-[(4-Methoxyphenyl)methyl]cyclobutanamine C₁₂H₁₇NO 191.3 Methoxy phenyl
  • The target’s lower molecular weight (~245 g/mol) compared to morpholine-containing analogs (e.g., 247–303 g/mol ) may enhance bioavailability.

Biological Activity

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H12BrN
  • Molecular Weight : 240.13 g/mol
  • IUPAC Name : this compound

This compound features a cyclobutane ring, which contributes to its structural rigidity, and a bromothiophene moiety that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom in the thiophene ring may influence the compound's binding affinity and selectivity towards these targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Interaction : It has been hypothesized that this compound could modulate receptor activity, which is crucial for neurotransmission and other physiological responses.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activities in vitro:

  • Antiproliferative Effects : In cell line studies, this compound showed a dose-dependent reduction in cell viability, indicating potential anticancer properties.
Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10020

In Vivo Studies

Although limited, some animal model studies have indicated that this compound may possess therapeutic effects against certain diseases:

  • Neurological Disorders : Animal models for conditions such as Parkinson's disease have shown improvement in motor function following treatment with this compound, suggesting neuroprotective properties.
  • Anti-inflammatory Effects : Inflammation models have indicated a reduction in inflammatory markers when treated with this compound.

Case Studies

  • Case Study on Neuroprotection :
    • A study involving rats with induced Parkinsonian symptoms demonstrated that administration of this compound resulted in significant improvements in behavioral tests compared to control groups. This suggests its potential as a neuroprotective agent.
  • Case Study on Cancer Cell Lines :
    • Research conducted on various cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis, particularly in breast cancer cells. Further analysis indicated that it may trigger intrinsic apoptotic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.